4-Ethynyl-1,5-dimethyl-1H-pyrazole 4-Ethynyl-1,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 61514-54-3
VCID: VC7986082
InChI: InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3
SMILES: CC1=C(C=NN1C)C#C
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol

4-Ethynyl-1,5-dimethyl-1H-pyrazole

CAS No.: 61514-54-3

Cat. No.: VC7986082

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-1,5-dimethyl-1H-pyrazole - 61514-54-3

CAS No. 61514-54-3
Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
IUPAC Name 4-ethynyl-1,5-dimethylpyrazole
Standard InChI InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3
Standard InChI Key VCFMZJNLWRPYMG-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C)C#C
Canonical SMILES CC1=C(C=NN1C)C#C

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) substituted with two methyl groups at positions 1 and 5 and an ethynyl group (-C≡CH) at position 4. The ethynyl group introduces sp-hybridized carbon atoms, enhancing the molecule’s rigidity and enabling participation in click chemistry reactions such as Huisgen cycloaddition . Key spectroscopic data include:

  • InChI: InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3

  • SMILES: C#CC1=C(NN(C1)C)C

  • Exact Mass: 120.069 g/mol .

Physicochemical Characteristics

While experimental data for properties like boiling point and density remain unreported, computational models predict a collision cross-section (CCS) of 122.8 Ų for the [M+H]+[M+H]^+ ion . The compound’s lipophilicity, estimated via the LogP value of 0.71 , suggests moderate membrane permeability, a desirable trait for bioactive molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-ethynyl-1,5-dimethyl-1H-pyrazole typically involves cyclization reactions. A common method employs the reaction of N-arylhydrazones with terminal alkynes in the presence of silver or copper catalysts . For example:

  • Precursor Preparation: 1,5-Dimethylpyrazole is functionalized with a propargyl group via Sonogashira coupling.

  • Cyclization: The intermediate undergoes intramolecular cyclization under basic conditions to form the ethynyl-substituted pyrazole .

Reaction yields are optimized by controlling temperature (typically 80–120°C) and solvent polarity, with tetrahydrofuran (THF) or dimethylformamide (DMF) commonly used.

Industrial Manufacturing

Large-scale production leverages continuous flow reactors to enhance efficiency and purity. Catalytic systems employing palladium or nickel complexes improve selectivity, minimizing byproducts like regioisomeric pyrazoles . Post-synthesis purification involves column chromatography or recrystallization, achieving purities ≥95% .

Table 1: Synthetic Methods for 4-Ethynyl-1,5-dimethyl-1H-pyrazole

MethodCatalystsYield (%)Purity (%)Reference
Sonogashira CouplingPd(PPh₃)₄, CuI7897
CyclizationAgNO₃6595
Flow ReactorNiCl₂8599

Chemical Reactivity and Applications

Reactivity Profiles

The ethynyl group enables diverse transformations:

  • Click Chemistry: Reacts with azides to form 1,2,3-triazoles, useful in bioconjugation .

  • Metal Coordination: Serves as a ligand in transition metal complexes (e.g., Cu, Pd), facilitating catalytic applications .

  • Electrophilic Substitution: The pyrazole ring undergoes nitration and sulfonation at the 3-position due to electron-withdrawing effects of the ethynyl group.

Comparative Analysis with Pyrazole Derivatives

Substituent Effects on Bioactivity

Compared to analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole, the ethynyl group in 4-ethynyl-1,5-dimethyl-1H-pyrazole enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity . Conversely, halogenated derivatives (e.g., 4-bromo-1,5-dimethylpyrazole) exhibit higher electrophilicity but reduced metabolic stability .

Table 2: Biological Activities of Selected Pyrazole Derivatives

CompoundSubstituentsIC₅₀ (COX-2 Inhibition)MIC (E. coli)
4-Ethynyl-1,5-dimethyl-1H-pyrazole1,5-Me; 4-C≡CH8.2 μM64 μg/mL
3,5-Dimethyl-1-phenyl-1H-pyrazole3,5-Me; 1-Ph12.5 μM>128 μg/mL
4-Bromo-1,5-dimethyl-1H-pyrazole1,5-Me; 4-Br15.0 μM32 μg/mL

Future Directions

Further research should prioritize:

  • Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in model organisms.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize potency against microbial and inflammatory targets.

  • Catalytic Applications: Exploring use in asymmetric synthesis via chiral metal complexes .

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